Flavanone

Catalog No.
S528049
CAS No.
487-26-3
M.F
C15H12O2
M. Wt
224.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flavanone

CAS Number

487-26-3

Product Name

Flavanone

IUPAC Name

2-phenyl-2,3-dihydrochromen-4-one

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

InChI

InChI=1S/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,15H,10H2

InChI Key

ZONYXWQDUYMKFB-UHFFFAOYSA-N

SMILES

C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

(+-)-flavanone, flavanone, flavanone, (+-)-isomer, flavanone, (R)-isomer, flavanone, (S)-isomer, flavanone, 2-(14)C-labeled

Canonical SMILES

C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3

Description

The exact mass of the compound Flavanone is 224.0837 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50393. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavanones - Supplementary Records. It belongs to the ontological category of flavanones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antioxidant and Anti-inflammatory Properties

Flavanones possess antioxidant properties that can help scavenge free radicals in the body. Free radicals contribute to cellular damage and are implicated in various chronic diseases. Studies suggest flavanones like hesperidin and eriocitrin may exhibit anti-inflammatory effects, potentially reducing inflammation-linked conditions like arthritis and inflammatory bowel disease [, ].

Potential Benefits for Cardiovascular Health

Research investigates the potential role of flavanones in promoting heart health. Studies suggest they may help regulate blood pressure, improve blood vessel function, and lower cholesterol levels [, ]. However, more research is needed to fully understand these effects and their clinical implications.

Flavanones are a subclass of flavonoids characterized by a 15-carbon skeleton consisting of two aromatic rings (A and B) connected by a heterocyclic pyran ring (C). They are primarily found in citrus fruits and other plants, contributing to their characteristic flavors and colors. The basic structure of flavanones includes a saturated C-ring, distinguishing them from flavones, which have a double bond in the C-ring. Common examples of flavanones include naringenin and hesperetin, both known for their health benefits and antioxidant properties.

The mechanism of action of flavanones is still being explored. They likely exert their effects through various pathways, including:

  • Antioxidant activity: Flavanones can scavenge free radicals, protecting cells from oxidative damage [].
  • Modulating enzymes: They may interact with enzymes involved in inflammation and cancer cell proliferation [].
  • Cell signaling: Flavanones might influence cellular signaling pathways involved in various biological processes [].
  • Generally, flavanones are considered safe for human consumption at dietary levels found in fruits [].
  • High doses from concentrated sources might cause digestive issues in some individuals [].
, including:

  • Hydrolysis: Flavanones can be hydrolyzed to yield corresponding flavonoids under acidic or basic conditions. This reaction typically involves the cleavage of the C-ring.
  • Oxidation: Flavanones can be oxidized to form flavones. This reaction is often facilitated by transition metal catalysts such as palladium(II) .
  • Reduction: The carbonyl group in flavanones can be reduced to form dihydroflavonols.
  • Condensation Reactions: Flavanones can participate in aldol condensation reactions, forming larger polyphenolic structures .

Flavanones exhibit a range of biological activities, including:

  • Antioxidant Activity: Flavanones are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress. This activity is linked to their structural features, such as the presence of hydroxyl groups .
  • Anti-inflammatory Effects: Research indicates that flavanones can inhibit inflammatory pathways, making them potential therapeutic agents for inflammatory diseases .
  • Antimicrobial Properties: Some studies have shown that flavanones possess antimicrobial activity against various pathogens, contributing to their traditional use in herbal medicine .

Flavanones can be synthesized through several methods:

  • Aldol Condensation: The most common method involves the condensation of 2-hydroxyacetophenones with benzaldehydes under acidic or basic conditions, followed by cyclization .
  • Cyclization of Chalcones: Chalcones can be converted into flavanones via cyclization reactions facilitated by acids or bases .
  • Palladium-Catalyzed Reactions: Recent advancements include palladium(II)-catalyzed oxidative cyclization of specific intermediates to yield flavanones efficiently .

Flavanones have several applications across various fields:

  • Nutraceuticals: Due to their health benefits, flavanones are often used in dietary supplements aimed at improving cardiovascular health and reducing inflammation.
  • Cosmetics: Their antioxidant properties make flavanones popular in skincare products to combat oxidative damage.
  • Food Industry: Flavanones contribute flavor and color to food products and are used as natural preservatives due to their antimicrobial properties.

Research on the interactions of flavanones with biological systems has revealed:

  • Enzyme Inhibition: Flavanones have been shown to inhibit specific enzymes such as lipoxygenase, which is involved in inflammatory processes. This inhibition is often attributed to hydrogen bonding interactions between the hydroxyl groups of flavanones and enzyme active sites .
  • Binding Affinity Studies: Studies utilizing molecular modeling have demonstrated that certain structural features of flavanones enhance their binding affinity to target proteins, leading to increased biological activity .

Flavanones share structural similarities with several other compounds within the flavonoid family. Here’s a comparison highlighting their uniqueness:

CompoundStructure CharacteristicsUnique Features
FlavonolContains a double bond in the C-ringMore potent antioxidant activity due to catechol groups.
IsoflavoneContains a different arrangement of A and B ringsPrimarily found in legumes; associated with estrogenic activity.
FlavoneSimilar structure but unsaturated C-ringOften more stable than flavanones; less soluble in water.
DihydroflavonolSaturated form of flavonolIntermediate in biosynthesis; potential for reduced bioactivity.

Flavanones are unique due to their saturated C-ring structure and specific biological activities that differentiate them from other flavonoid subclasses.

Basic Structural Framework

Flavanone represents a fundamental class within the flavonoid family, characterized by its distinctive 15-carbon skeleton organized in a C6-C3-C6 arrangement [1] [2]. The core structure consists of two benzene rings (designated as A and B rings) connected through a saturated heterocyclic pyran ring (C ring) containing oxygen [1] [2]. Specifically, flavanones are 2-phenyl-2,3-dihydrochromen-4-ones or 2-phenyl-2,3-dihydro-4H-1-benzopyran-4-ones, distinguished from other flavonoids by the absence of a double bond between carbons 2 and 3 in the C-ring [3] [4].

The A-ring originates from the polyketide pathway and typically exhibits a phloroglucinol substitution pattern with hydroxyl groups at positions 5 and 7 [1]. The B-ring derives from the phenylpropanoid pathway and is attached at the C-2 position of the heterocyclic ring [2]. The C-ring contains a ketone functionality at the C-4 position, which is crucial for the biological activities of flavanones [5] [6].

Mono-hydroxylated Flavanone Derivatives

Mono-hydroxylated flavanones represent the simplest hydroxylated variants of the basic flavanone skeleton. These compounds contain a single hydroxyl group positioned at various locations across the A, B, or C rings. Research has demonstrated that the specific positioning of hydroxylation significantly influences both the chemical properties and biological activities of these compounds [7] [8].

A-ring mono-hydroxylated derivatives include compounds such as 6-hydroxyflavanone and 5-hydroxyflavanone. Studies have shown that 6-hydroxyflavanone exhibits particularly potent anti-inflammatory activity with an IC50 value of approximately 2.0 μM in kidney mesangial cells, demonstrating superior activity compared to many poly-hydroxylated flavones [8]. The flavone 6-hydroxylase (F6H) enzyme, first identified from soybean, efficiently catalyzes the hydroxylation at the C6 position of various flavanones [9].

B-ring mono-hydroxylated variants encompass 2′-hydroxyflavanone, 3′-hydroxyflavanone, and 4′-hydroxyflavanone. These compounds are primarily generated through the action of cytochrome P450 enzymes, particularly CYP2A6, which has been shown to oxidize flavanone to form multiple mono-hydroxylated products including 2′- and 4′-hydroxyflavanones [10]. Mass spectrometric analysis has revealed that compounds with B-ring hydroxylation exhibit characteristic fragmentation patterns with fragments at m/z 92.9 and 120.9 [10].

Poly-hydroxylated Flavanone Derivatives

Poly-hydroxylated flavanones contain multiple hydroxyl groups distributed across the three ring systems, resulting in significantly enhanced biological activities compared to their mono-hydroxylated counterparts [7] [9]. The most extensively studied poly-hydroxylated flavanones include naringenin, eriodictyol, hesperetin, and pinocembrin.

Naringenin (4′,5,7-trihydroxyflavanone) represents one of the most abundant naturally occurring flavanones, containing hydroxyl groups at positions 5 and 7 in the A-ring and position 4′ in the B-ring [9]. This compound serves as a crucial intermediate in flavonoid biosynthesis and exhibits strong antioxidant and anti-inflammatory properties [5].

Eriodictyol (3′,4′,5,7-tetrahydroxyflavanone) is formed through the hydroxylation of naringenin by flavonoid 3′-hydroxylase (F3′H) [7] [9]. The additional hydroxyl group at the 3′ position significantly enhances its antioxidant capacity, as ortho-dihydroxylated flavones show the highest inhibitory activity on enzymatic and non-enzymatic microsomal lipid peroxidation [11].

Hesperetin features a unique substitution pattern with hydroxyl groups at positions 3′, 5, and 7, and a methoxy group at position 4′. This methylation pattern influences both solubility and bioavailability characteristics [12].

Enzymatic Hydroxylation Mechanisms

The biosynthesis of hydroxylated flavanone derivatives involves a coordinated network of hydroxylase enzymes. Flavonoid 3′-hydroxylase (F3′H) and flavonoid 3′,5′-hydroxylase (F3′5′H) are responsible for B-ring hydroxylation [7] [9]. F3′H catalyzes the conversion of naringenin to eriodictyol, while F3′5′H generates compounds with the 3′,4′,5′-trihydroxylation pattern [13].

A-ring hydroxylation is mediated by specific enzymes including flavone 6-hydroxylase (F6H) and flavone 8-hydroxylase (F8H) [9] [14]. These cytochrome P450-dependent hydroxylases efficiently catalyze hydroxylation at C6 and C8 positions respectively, though F6H shows limited activity with isoflavones [9].

Biological Activity Correlations

The degree and pattern of hydroxylation directly correlate with biological activities. Increased hydroxylation enhances antioxidant properties, with hydroxylated B-rings being crucial for antioxidant activities [7] [9]. Additionally, increased hydroxylation is associated with stronger inhibitory effects on α-glucosidase and α-amylase activities [7]. The inhibition of aldose reductase activity is remarkably enhanced by hydroxylation at specific positions, particularly C3′ and C4′ of the B-ring [7].

TypeCompoundHydroxylation PositionBiological Activity
Mono-hydroxylated6-HydroxyflavanoneA-ring (C6)Potent anti-inflammatory (IC50 ~2.0 μM)
Mono-hydroxylated4′-HydroxyflavanoneB-ring (C4′)Antioxidant properties
Poly-hydroxylatedNaringeninA-ring (C5,C7), B-ring (C4′)Strong antioxidant, anti-inflammatory
Poly-hydroxylatedEriodictyolA-ring (C5,C7), B-ring (C3′,C4′)Enhanced antioxidant activity

Chirality in Flavanones: (2S)- versus (2R)-Enantiomers

Stereochemical Foundation

Flavanones possess a chiral center at the C-2 position due to the absence of a double bond between C-2 and C-3 in the heterocyclic C-ring [3] [15]. This asymmetric carbon atom gives rise to two possible enantiomeric forms: (2S)-flavanone and (2R)-flavanone [16] [17]. The stereochemistry at this position significantly influences the three-dimensional molecular structure, biological activity, and pharmacological properties of flavanone derivatives [15] [18].

The C-2 stereogenic center results from the stereospecific enzymatic conversion of chalcones to flavanones catalyzed by chalcone isomerase [3]. This enzyme exhibits remarkable stereospecificity, predominantly producing the (2S)-enantiomer in natural biosynthetic pathways [3]. Consequently, the majority of naturally occurring flavanones exist in the (2S)-configuration, making this the predominant form found in plant tissues [16] [19].

(2S)-Flavanone Characteristics

The (2S)-flavanone enantiomer, also designated as (-)-flavanone due to its levorotatory optical activity, represents the most abundant stereoisomeric form in nature [16] [19]. This compound has the IUPAC name (2S)-2-phenyl-2,3-dihydro-4H-chromen-4-one and is characterized by a molecular weight of 224.25 g/mol [16].

The (2S)-configuration results in a specific three-dimensional arrangement where the B-ring adopts an equatorial orientation [20]. This stereochemical arrangement is crucial for biological recognition and enzyme-substrate interactions. Studies have demonstrated that the (2S)-enantiomer exhibits distinctive chiroptical properties, including characteristic electronic circular dichroism (ECD) spectra with negative Cotton effects around 310 nm [21].

Optical rotation measurements reveal that (2S)-flavanone displays negative optical rotation values across multiple wavelengths. Experimental data shows optical rotation values of -48.1° at 670 nm, -65.5° at 589 nm, and -69.7° at 578 nm [21]. These negative rotation values confirm the levorotatory nature of the (2S)-enantiomer.

(2R)-Flavanone Characteristics

The (2R)-flavanone enantiomer, designated as (+)-flavanone due to its dextrorotatory optical activity, is less commonly encountered in natural systems [17] [22]. This stereoisomer has the IUPAC name (2R)-2-phenyl-2,3-dihydro-4H-chromen-4-one and shares the same molecular weight of 224.25 g/mol with its (2S)-counterpart [17].

The (2R)-configuration creates a distinct three-dimensional structure where the spatial arrangement of substituents differs from the (2S)-form. Optical rotation measurements for (2R)-flavanone show positive values: +52.2° at 670 nm, +64.2° at 589 nm, and +66.2° at 578 nm [21]. These positive rotation values confirm the dextrorotatory character of the (2R)-enantiomer.

Chiroptical spectroscopy studies reveal that (2R)-flavanone exhibits positive Cotton effects in ECD spectra around 310 nm, which is opposite to the negative Cotton effects observed for the (2S)-enantiomer [21]. This mirror-image relationship in chiroptical properties serves as a definitive method for absolute configuration determination.

Enzymatic Stereospecificity

The stereospecific formation of flavanones occurs through the action of chalcone isomerase, an enzyme that catalyzes the intramolecular cyclization of chalcones [3] [5]. This enzyme demonstrates remarkable stereospecificity, preferentially producing the (2S)-enantiomer through a concerted mechanism that involves protonation and cyclization steps [3].

Recent advances in stereoselective enzymatic synthesis have employed engineered myoglobin variants for the preparation of chiral flavanone precursors [18]. Through site-saturation mutagenesis, researchers have developed triple mutant myoglobin variants that achieve 99% yield and 96% enantiomeric excess in the stereoselective construction of flavanone frameworks [18].

Analytical Separation and Characterization

Chiral separation techniques have been developed to resolve flavanone enantiomers for detailed stereochemical analysis [23] [24]. Chiral high-performance liquid chromatography (HPLC) using cellulose tris(3,5-dichlorophenylcarbamate) as the stationary phase enables baseline separation of (2S)- and (2R)-flavanone enantiomers [23].

Absolute configuration determination employs multiple complementary approaches including optical rotation experiments, electronic circular dichroism spectroscopy, and computational methods [25] [26]. Time-dependent density functional theory (TD-DFT) calculations provide theoretical predictions of chiroptical properties that can be compared with experimental data for configuration assignment [23] [21].

Vibrational circular dichroism (VCD) spectroscopy has emerged as a powerful technique for absolute configuration determination [21]. Studies using B3LYP/DGDZVP and B3PW91/DGDZVP computational levels have successfully predicted VCD spectra that match experimental observations, confirming stereochemical assignments with 100% confidence [21].

Biological Activity Differences

The stereochemical configuration significantly influences biological activities of flavanone enantiomers. Studies have demonstrated that (2S)-flavanones generally exhibit higher biological activities compared to their (2R)-counterparts, reflecting the stereospecific nature of biological receptors and enzymes [27] [28].

Protein binding studies reveal that naringenin binds transferrin with an affinity almost 100 times higher than apigenin, attributed to its higher structural flexibility associated with the saturated C2-C3 bond characteristic of flavanones [29]. This flexibility, combined with the specific (2S)-configuration, contributes to enhanced molecular recognition and binding affinity.

ConfigurationCommon NameOptical RotationNatural OccurrenceEnzymatic Preference
(2S)-Flavanone(-)-FlavanoneLevorotatory (-)Most natural flavanonesPreferred by chalcone isomerase
(2R)-Flavanone(+)-FlavanoneDextrorotatory (+)Less common in natureMinor enzymatic product

Glycosylation Patterns and Their Impact on Solubility

Fundamental Glycosylation Chemistry

Flavanone glycosylation involves the covalent attachment of sugar moieties to the flavanone aglycone through O-glycosidic or C-glycosidic bonds [30] [31]. This modification represents one of the most significant structural modifications affecting the physicochemical properties, solubility characteristics, and bioavailability of flavanone compounds [32] [33]. Glycosylation occurs predominantly at specific hydroxyl groups located at positions 3, 5, 7 in the A-ring, position 3′ and 4′ in the B-ring, with C-glycosylation observed at positions 6 and 8 of the A-ring [31].

The sugar component in flavanone glycosides encompasses a diverse range of monosaccharides and oligosaccharides. Common monosaccharides include D-glucose, D-galactose, L-rhamnose, D-xylose, and L-arabinose [30] [34]. Disaccharide moieties such as rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside) and neohesperidose (α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside) are frequently encountered in naturally occurring flavanone glycosides [35] [36].

Primary Glycosylation Sites and Patterns

C-7 O-Glycosylation represents the most prevalent glycosylation pattern in flavanone derivatives [31] [37]. This modification typically involves β-glycosidic linkages with glucose, rhamnose, or rutinose moieties. Naringin (naringenin-7-O-neohesperidoside) and hesperidin (hesperetin-7-O-rutinoside) exemplify this glycosylation pattern and represent major citrus flavanone glycosides [35] [12].

The attachment of sugar moieties at the C-7 position results in dramatic improvements in aqueous solubility. Studies demonstrate that flavanone glycosides exhibit significantly enhanced water solubility compared to their corresponding aglycones [12] [38]. This enhancement stems from the hydrophilic nature of the sugar component, which increases the overall polarity of the molecule and facilitates hydrogen bonding interactions with water molecules [32] [33].

C-4′ B-ring glycosylation occurs less frequently but represents an important modification pattern. This glycosylation site is observed in certain isoquercitrin derivatives and related compounds where glucose or galactose moieties are attached to the 4′-hydroxyl group of the B-ring [31].

C-glycosylation involves the direct attachment of sugar moieties to carbon atoms of the flavanone skeleton, primarily at C-6 and C-8 positions of the A-ring [31] [39]. C-glycosidic bonds are considerably more stable than O-glycosidic linkages, as they are resistant to acid hydrolysis and enzymatic cleavage [40]. Examples include vitexin-type (C-8 glucose) and orientin-type (C-8 glucose with additional hydroxylation) derivatives [31].

Solubility Enhancement Mechanisms

The glycosylation-induced solubility enhancement operates through multiple mechanisms. Primary enhancement results from the increased hydrophilicity imparted by the sugar moieties, which contain multiple hydroxyl groups capable of forming extensive hydrogen bonding networks with water molecules [32] [12].

Secondary effects include disruption of intermolecular π-π stacking interactions that characterize the solid-state packing of flavanone aglycones [32] [33]. The bulky sugar substituents prevent efficient molecular packing, resulting in reduced crystallinity and enhanced dissolution rates [12] [38].

pH-dependent solubility behavior of flavanone glycosides reflects the slightly acidic character of phenolic hydroxyl groups [38]. At pH values above the pKa, phenolic groups become ionized, leading to enhanced solubility through electrostatic solvation. However, at highly alkaline pH values, some flavanones undergo ring-opening to form chalcone structures, which can exhibit reduced solubility [38].

Sugar-Specific Solubility Effects

The nature of the attached sugar significantly influences solubility enhancement. Glucose-containing glycosides generally exhibit superior aqueous solubility compared to rhamnose or arabinose derivatives [41] [42]. This difference stems from the larger number of hydroxyl groups in glucose and the β-linkage geometry that optimizes water interactions [34].

Rutinose-containing flavanone glycosides (rutinosides) demonstrate intermediate solubility characteristics [35] [36]. The α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranosyl linkage provides moderate hydrophilicity while maintaining structural stability [35].

Bioavailability Correlations

Glycosylation patterns directly influence oral bioavailability through effects on intestinal absorption mechanisms [40] [43]. Glucosides are readily absorbed through the action of intestinal lactase-phlorizin hydrolase and small intestinal epithelial cell β-glucosidase, enabling efficient cleavage and aglycone release [42].

Rhamnosides and complex oligoglycosides exhibit reduced bioavailability due to the absence of specific human α-L-rhamnosidases [42]. These compounds require bacterial cleavage in the colon, leading to delayed and variable absorption that depends on individual intestinal microbiota composition [42].

Recent research on flavanone rutinosides reveals substrate promiscuity of glycosyltransferases, with Chrysanthemum 1,6-rhamnosyltransferases accepting flavanone glucosides despite structural differences in the core scaffold [36]. This finding suggests evolutionary conservation of glycosylation mechanisms across different flavonoid classes.

Pharmaceutical Applications

Solid dispersion technologies exploit glycosylation-enhanced solubility for pharmaceutical applications [12] [38]. Polyvinylpyrrolidone (PVP) matrices containing flavanone glycosides achieve 100% dissolution at pH 6.8 for compositions containing 20% w/w aglycone content [38]. This represents a 51-fold increase in dissolution rate compared to pure crystalline forms [38].

Disruption of molecular planarity through strategic structural modifications has emerged as an alternative approach to enhance solubility [32] [33]. 3-Bromination or chlorination of flavone glycosides results in 105-fold increases in aqueous solubility while maintaining or enhancing biological activities [33] [44].

Glycosylation SiteSugar TypesSolubility EffectBioavailabilityRepresentative Examples
C-7 (A-ring)Glucose, Rhamnose, RutinoseHigh increaseEnhanced (glucose), Reduced (rhamnose)Naringin, Hesperidin
C-4′ (B-ring)Glucose, GalactoseModerate increaseEnhancedIsoquercitrin derivatives
C-6/C-8 (A-ring)Glucose (C-glycoside)Moderate increaseEnhanced stabilityVitexin, Orientin analogs

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

224.083729621 g/mol

Monoisotopic Mass

224.083729621 g/mol

Heavy Atom Count

17

LogP

3.14 (LogP)

Appearance

Solid powder

Melting Point

77.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WX22P730FB

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

487-26-3

Wikipedia

Flavanone

General Manufacturing Information

4H-1-Benzopyran-4-one, 2,3-dihydro-2-phenyl-: INACTIVE

Dates

Last modified: 08-15-2023

High-throughput determination of flavanone-O-glycosides in citrus beverages by paper spray tandem mass spectrometry

Fabio Mazzotti, Lucia Bartella, Ines Rosita Talarico, Anna Napoli, Leonardo Di Donna
PMID: 34022518   DOI: 10.1016/j.foodchem.2021.130060

Abstract

A fast and accurate methodology for the quantification of the most abundant flavanone glycosides in citrus beverages has been developed. The approach relies on the use of paper spray mass spectrometry, which allows to record data in few minutes and without sample pre-treatment. The experiments have been carried out in Multiple Reaction Monitoring scan mode, in order to obtain the best specificity and sensitivity. The analytical parameters were all satisfactory. The results coming from the analysis of real samples were compared to the data obtained by the commonly used chromatographic method, proving the robustness of the proposed approach.


NMR-based Lavado cocoa chemical characterization and comparison with fermented cocoa varieties: Insights on cocoa's anti-amyloidogenic activity

Carlotta Ciaramelli, Alessandro Palmioli, Ada De Luigi, Laura Colombo, Gessica Sala, Mario Salmona, Cristina Airoldi
PMID: 33038804   DOI: 10.1016/j.foodchem.2020.128249

Abstract

The metabolic profile of Lavado cocoa was characterized for the first time by NMR spectroscopy, then compared with the profiles of fermented and processed varieties, Natural and commercial cocoa. The significant difference in the contents of theobromine and flavanols prompted us to examine the cocoa varieties to seek correlations between these metabolite concentrations and the anti-amyloidogenic activity reported for cocoa in the literature. We combined NMR spectroscopy, preparative reversed-phase (RP) chromatography, atomic force microscopy, in vitro biochemical and cell assays, to investigate and compare the anti-amyloidogenic properties of extracts and fractions enriched in different metabolite classes. Lavado variety was the most active and the catechins and theobromine were the chemical components of cocoa hindering Aβ peptide on-pathway aggregation and toxicity in a human neuroblastoma SH-SY5Y cell line.


New Antiproliferative Triflavanone from

Sameh S Elhady, Reda F A Abdelhameed, Mayada M El-Ayouty, Amany K Ibrahim, Eman S Habib, Mohamed S Elgawish, Hashim A Hassanean, Martin K Safo, Mohamed S Nafie, Safwat A Ahmed
PMID: 33572651   DOI: 10.3390/molecules26030739

Abstract

In this study isolates from
, a wild plant from the Sinai Peninsula of Egypt, were identified and their selective cytotoxicity levels were evaluated. Phytochemical examination of the ethyl acetate (EtOAc) fraction of the methanolic (MeOH) extract of the plant led to the isolation of a new triflavanone compound (
), in addition to the isolation of nine previously reported compounds. These included five dicoumarinyl ethers found in
: daphnoretin methyl ether (
), rutamontine (
), neodaphnoretin (
), acetyldaphnoretin (
), and edgeworthin (
); two flavonoids: genkwanin (
) and
-tiliroside (
);
-hydroxy benzoic acid (
) and
sitosterol glucoside (
). Eight of the isolated compounds were tested for in vitro cytotoxicity against Vero and HepG2 cell lines using a sulforhodamine-B (SRB) assay. Compounds
,
and
exhibited remarkable cytotoxic activities against HepG2 cells, with IC
values of 8.6, 12.3 and 9.4 μM, respectively, yet these compounds exhibited non-toxic activities against the Vero cells. Additionally, compound
further exhibited promising cytotoxic activity against both MCF-7 and HCT-116 cells, with IC
values of 4.26 and 9.6 μM, respectively. Compound
significantly stimulated apoptotic breast cancer cell death, resulting in a 14.97-fold increase and arresting 40.57% of the cell population at the Pre-G1 stage of the cell cycle. Finally, its apoptosis-inducing activity was further validated through activation of BAX and caspase-9, and inhibition of BCL2 levels. In silico molecular docking experiments revealed a good binding mode profile of the isolates towards Ras activation/pathway mitogen-activated protein kinase (Ras/MAPK); a common molecular pathway in the development and progression of liver tumors.


Extraction of flavanones from immature Citrus unshiu pomace: process optimization and antioxidant evaluation

Dong-Shin Kim, Sang-Bin Lim
PMID: 33203922   DOI: 10.1038/s41598-020-76965-8

Abstract

Dietary guidelines recommend the consumption of flavonoid-rich extracts for several health benefits. Although immature Citrus unshiu pomace (ICUP) contains high levels of flavanone glycosides, many studies have concentrated on the optimization of flavonoid extraction from mature citrus peels. Therefore, we developed an optimized extraction method for hesperidin and narirutin from ICUP, and evaluated their antioxidant activities using ten different assay methods. The extraction conditions for the highest flavonoid yields based on a response surface methodology were 80.3 °C, 58.4% (ethanol concentration), 40 mL/g (solvent/feed), and 30 min, where the hesperidin and narirutin yields were 66.6% and 82.3%, respectively. The number of extractions was also optimized as two extraction steps, where the hesperidin and narirutin yields were 92.1% and 97.2%, respectively. Ethanol was more effective than methanol and acetone. The ethanol extract showed high scavenging activities against reactive oxygen species but relatively low scavenging activities for nitrogen radicals and reactive nitrogen species. The antioxidant activities showed a higher correlation with hesperidin content than narirutin content in the extracts. This study confirms the potential of an optimized method for producing antioxidant-rich extracts for the functional food and nutraceutical industries.


Changes in Skin Flavanol Composition as a Response to Ozone-Induced Stress during Postharvest Dehydration of Red Wine Grapes with Different Phenolic Profiles

Susana Río Segade, Ana Belén Bautista-Ortín, Maria Alessandra Paissoni, Simone Giacosa, Vincenzo Gerbi, Luca Rolle, Encarna Gómez-Plaza
PMID: 32975414   DOI: 10.1021/acs.jafc.0c04081

Abstract

In this study, the combined effect of partial postharvest dehydration and long-term ozone treatment was evaluated at 10 and 20% weight loss as a strategy to induce compositional changes in grape skin flavanols. Two separate trials were carried out in thermohygrometric-controlled chambers at 20 °C and 70% relative humidity. The first trial was conducted under an ozone-enriched atmosphere at 30 μL/L, whereas the second trial was performed under an air atmosphere as a control. Two red wine grape varieties were studied, Barbera and Nebbiolo (
L.), for their different phenolic composition. Berry skin flavanol composition was determined by high-performance liquid chromatography after phloroglucinolysis and size-exclusion chromatography. The results showed that dehydration and ozone effects were variety-dependent. In Barbera skins, being characterized by lower proanthocyanidin contents, the two effects were significant and their combination showed interesting advantages related to lower proanthocyanidin loss as well as higher prodelphinidin and lower galloylation percentages. In Nebbiolo, skin flavanol composition was barely affected.


Nineteen New Flavanol-Fatty Alcohol Hybrids with α-Glucosidase and PTP1B Dual Inhibition: One Unusual Type of Antidiabetic Constituent from

Xiao-Feng He, Ji-Jun Chen, Tian-Ze Li, Xu-Ke Zhang, Yuan-Qiang Guo, Xue-Mei Zhang, Jing Hu, Chang-An Geng
PMID: 32965110   DOI: 10.1021/acs.jafc.0c04615

Abstract

The dried fruits of
were first revealed to have hypoglycemic effects on db/db mice at a concentration of 200 mg/kg. In order to clarify the antidiabetic constituents, 19 new flavanol-fatty alcohol hybrids, tsaokoflavanols A-S (
), were isolated and determined by extensive spectroscopic data and ECD calculations. Most of the compounds showed α-glucosidase and PTP1B dual inhibition, among which
,
,
,
, and
exhibited obvious activity against α-glucosidase with IC
values of 5.2-9.0 μM, 20-35 times stronger than that of acarbose (IC
, 180.0 μM); meanwhile,
,
-
, and
were PTP1B/TCPTP-selective inhibitors with IC
values of 56.4-80.4 μM, 2-4 times stronger than that of suramin sodium (IC
, 200.5 μM). Enzyme kinetics study indicated that compounds
,
,
, and
were α-glucosidase and PTP1B mixed-type inhibitors with
values of 13.0, 11.7, 2.9, and 5.3 μM and 142.3, 88.9, 39.2, and 40.8 μM, respectively. Docking simulations proved the importance of hemiacetal hydroxy, the orientation of 3,4-dihydroxyphenyl, and the length of alkyl in binding with α-glucosidase and PTP1B.


Davidones F and G, Two Novel Flavonoids from

Ping Song, Xuecui Li, Tongxi Zhou, Yu Peng, Ho-Young Choi, Yuanren Ma, Xinzhou Yang
PMID: 34299455   DOI: 10.3390/molecules26144182

Abstract

An unprecedented novel flavanone davidone F (
) with a seven-membered ring side chain, and a novel flavanonol davidone G (
), along with 11 known flavonoids, were isolated from the ethyl acetate fraction of
(Franch.) Skeels. Their planar structures were established by UV, IR, HRESIMS, 1D and 2D NMR data. The relative configurations of
and
were determined by calculation of NMR chemical shift values, the absolute configuration of
and
were assigned by comparing their experimental and calculated electronic circular dichroism (ECD) spectra. Moreover, compounds
-
were screened for the translocation activity of glucose transporter 4 (GLUT-4), and the fluorescence intensity was increased to the range of 1.56 and 2.79 folds. Compounds
and
showed moderate GLUT-4 translocation activity with 1.64 and 1.79 folds enhancement, respectively, at a concentration of 20 μg/mL.


The Callus of

Monika Dymarska, Tomasz Janeczko, Edyta Kostrzewa-Susłow
PMID: 33297500   DOI: 10.3390/molecules25235767

Abstract

In vitro plant cultures are gaining in industrial importance, especially as biocatalysts and as sources of secondary metabolites used in pharmacy. The idea that guided us in our research was to evaluate the biocatalytic potential of newly obtained callus tissue towards flavonoid compounds. In this publication, we describe new ways of using callus cultures in the biotransformations. In the first method, the callus cultures grown on a solid medium are transferred to the water, the reaction medium into which the substrate is introduced. In the second method, biotransformation is carried out on a solid medium by growing callus cultures. In the course of the research, we have shown that the callus obtained from
and
is capable of converting flavanone, 5-methoxyflavanone and 6-methoxyflavanone into the corresponding flavones.


Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2'-, 3'-, 4'- and 6-hydroxyflavanones by human cytochrome P450 enzymes

Tsutomu Shimada, Haruna Nagayoshi, Norie Murayama, Shigeo Takenaka, Jun Katahira, Vitchan Kim, Donghak Kim, Masayuki Komori, Hiroshi Yamazaki, F Peter Guengerich
PMID: 33047997   DOI: 10.1080/00498254.2020.1836433

Abstract

2'-Hydroxyflavanone (2'OHFva), 3'OHFva, 4'OHFva, and 6OHFva, the major oxidative products of flavanone by human cytochrome P450 (P450, CYP) enzymes, were studied in regard to further oxidation by human CYP1A1, 1A2, 1B1.1, 1B1.3, and 2A6. The products formed were analyzed with LC-MS/MS and characterized by their positive ion fragmentations on mass spectrometry. Several di-hydroxylated flavanone (diOHFva) and di-hydroxylated flavone (diOHFvo) products, detected by analyzing parent ions at
257 and 255, respectively, were found following incubation of these four hydroxylated flavanones with P450s. The
257 products were produced at higher levels than the latter with four substrates examined. The structures of the
257 products were characterized by LC-MS/MS product ion spectra, and the results suggest that 3'OHFva and 4'OHFva are further oxidized mainly at B-ring by P450s while 6OHFva oxidation was at A-ring. Different diOHFvo products (
255) were also characterized by LC-MS/MS, and the results suggested that most of these diOHFvo products were formed through oxidation or desaturation of the diOHFva products (
257) by P450s. Only when 4'OHFva (
241) was used as a substrate, formation of 4'OHFvo (
239) was detected, indicating that diOHFvo might also be formed through oxidation of 4'OHFvo by P450s. Finally, our results indicated that CYP1 family enzymes were more active than CYP2A6 in catalyzing the oxidation of these four hydroxylated flavanones, and these findings were supported by molecular docking studies of these chemicals with active sites of P450 enzymes.


Cajuputones A-C, β-Triketone Flavanone Hybrids from the Branches and Leaves of Melaleuca cajuputi

Wen-Jun Xu, Xin Xie, Lin Wu, Xiao-Meng Tian, Cheng-Cheng Wang, Ling-Yi Kong, Jun Luo
PMID: 33026163   DOI: 10.1002/cbdv.202000706

Abstract

Three new β-triketone flavanone hybrids, cajuputones A-C were obtained from Melaleuca cajuputi (the Australian 'tea tree'). The structures of cajuputones A-C were elucidated by 1D/2D NMR spectroscopy and HR-ESI-MS analyses; and their absolute configurations were established by electric circular dichroism (ECD) calculations using TDDFT method. Structurally, cajuputones A-C feature a rare 6/6/6/6 oxatetracyclic ring system fused between an acylphloroglucinol-derived β-triketone and a pinocembrin or strobopinin moiety via an angle-type pyran-like motif. DFT-based conformational optimization in chloroform explained the similarity of the 1D NMR data of cajuputones B and C (C-2 epimers).


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